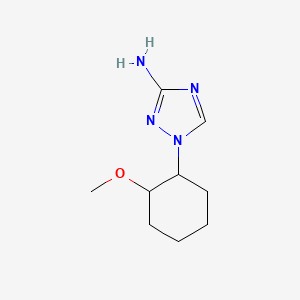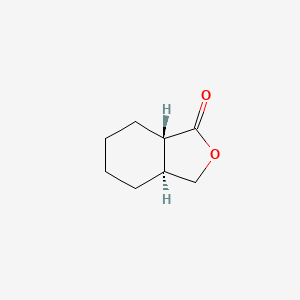![molecular formula C11H13N3O2S B15251271 tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate is an organic compound belonging to the class of pyridinecarboxylic acids and derivatives. It is characterized by a pyridine ring fused with a thiazole ring and a carbamate group attached to the pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate typically involves the cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. This [3+3]-cyclocondensation reaction provides the thiazolo[4,5-b]pyridin-2-one derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc(II) triflate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
科学的研究の応用
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of methionine aminopeptidase 1, an enzyme involved in protein processing . By binding to the active site of the enzyme, the compound prevents the cleavage of methionine residues from nascent proteins, thereby affecting protein maturation and function.
類似化合物との比較
Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another carbamate derivative with potential biological activities.
tert-Butyl (4-methylpyridin-2-yl)carbamate: A related compound used as a building block in organic synthesis.
Uniqueness
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate is unique due to its fused thiazole-pyridine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate derivatives and contributes to its potential as a versatile compound in various research applications.
特性
分子式 |
C11H13N3O2S |
|---|---|
分子量 |
251.31 g/mol |
IUPAC名 |
tert-butyl N-([1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2S/c1-11(2,3)16-10(15)14-9-13-8-7(17-9)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14,15) |
InChIキー |
BFSBFXVECDVZMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



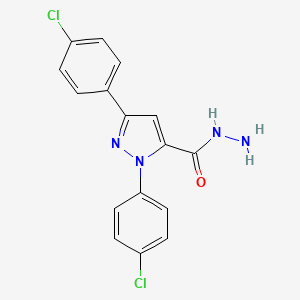
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)
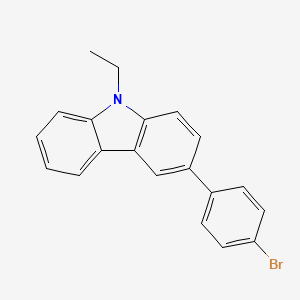
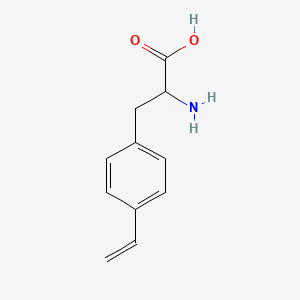
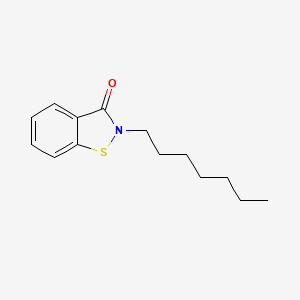

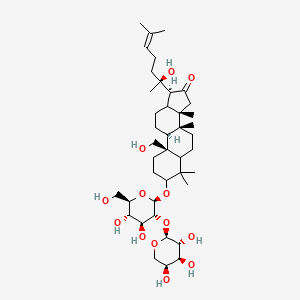
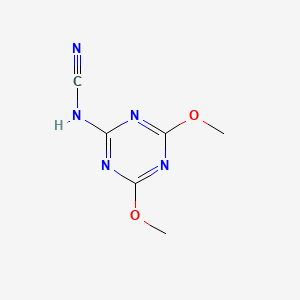
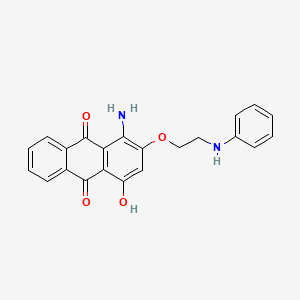

![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
